Cas no 1261681-13-3 (2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine)

2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine
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- インチ: 1S/C11H5Cl3FNO/c12-8-3-10(14)9(13)2-6(8)7-1-5(17)4-16-11(7)15/h1-4,17H
- InChIKey: JSAAFQXRSAKHNJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C(=NC=C(C=1)O)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 4.4
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024000769-500mg |
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |
1261681-13-3 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A024000769-1g |
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |
1261681-13-3 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Alichem | A024000769-250mg |
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine |
1261681-13-3 | 97% | 250mg |
$727.60 | 2023-09-03 |
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridineに関する追加情報
2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine: A Comprehensive Overview
The compound 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine, identified by the CAS number 1261681-13-3, is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound belongs to the broader class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyridine ring substituted with a fluoro group at position 2, a hydroxyl group at position 5, and a trichlorophenyl group at position 3. These substituents confer the molecule with distinct electronic and steric properties, making it a subject of interest for researchers and industry professionals alike.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine. Researchers have employed various methodologies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The use of transition metal catalysts has been particularly promising, as it allows for higher yields and better control over the stereochemistry of the product. These developments underscore the importance of this compound in both academic research and industrial applications.
The chemical properties of 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine are heavily influenced by its functional groups. The fluoro group at position 2 introduces electron-withdrawing effects, which enhance the reactivity of the pyridine ring. Similarly, the hydroxyl group at position 5 contributes to hydrogen bonding capabilities, making the molecule more polar and soluble in certain solvents. The trichlorophenyl group at position 3 adds significant steric bulk to the molecule while also introducing additional electronic effects due to the presence of chlorine atoms. These properties collectively make this compound a versatile building block for further chemical transformations.
In terms of applications, 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine has shown promise in several areas. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development. Its ability to interact with biological targets through hydrogen bonding and π–π interactions makes it an attractive candidate for designing bioactive compounds. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases.
The agrochemical industry has also taken notice of this compound due to its potential as a pesticide or herbicide. The trichlorophenyl group imparts stability against environmental degradation while maintaining bioactivity against target organisms. Preliminary field trials have demonstrated its effectiveness in controlling specific pests and weeds without causing significant harm to non-target species or the environment.
Beyond its direct applications as a chemical entity, 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine serves as an excellent model system for studying fundamental chemical principles. Its structure allows researchers to investigate topics such as aromaticity modulation through substitution patterns or the influence of halogen atoms on molecular reactivity. Such studies contribute to our broader understanding of organic chemistry and guide future innovations in molecular design.
In conclusion, 2-Fluoro-5-hydroxy-3-(2,4,5-trichlorophenyl)pyridine, with its unique structure and versatile properties identified by CAS number 1261681-13-3, stands out as an important compound in contemporary chemical research. Its applications span multiple industries while offering valuable insights into chemical behavior and molecular engineering principles. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in advancing both scientific knowledge and practical applications across diverse fields.
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